![molecular formula C18H14FNO B14375973 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one CAS No. 88687-24-5](/img/structure/B14375973.png)
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydroindeno pyridinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-(2-fluorobenzoyl) malononitrile with a suitable catalyst and solvent under controlled conditions. The reaction mixture is then subjected to reduction reactions using catalysts such as palladium hydroxide and Raney nickel .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to minimize impurities and maximize the yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using catalysts like palladium hydroxide and Raney nickel.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium hydroxide and Raney nickel in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate for treating acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Biology: The compound’s inhibitory effects on specific enzymes make it a valuable tool for studying enzyme kinetics and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one involves its interaction with molecular targets such as H+,K±ATPase. This interaction inhibits the enzyme’s activity, leading to a reduction in gastric acid secretion. The compound’s high affinity for the enzyme and its prolonged duration of action make it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): A potassium-competitive acid blocker with similar inhibitory effects on gastric acid secretion.
2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: Another compound with a fluorophenyl group and pyridine ring, used in medicinal chemistry.
Uniqueness
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit H+,K±ATPase with high potency and prolonged action sets it apart from other similar compounds .
Propriétés
Numéro CAS |
88687-24-5 |
|---|---|
Formule moléculaire |
C18H14FNO |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-1,3,4,5-tetrahydroindeno[1,2-b]pyridin-2-one |
InChI |
InChI=1S/C18H14FNO/c19-15-8-4-3-7-13(15)17-11-5-1-2-6-12(11)18-14(17)9-10-16(21)20-18/h1-8,17H,9-10H2,(H,20,21) |
Clé InChI |
ZWTRFFRZMDKGEF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C(C3=CC=CC=C32)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


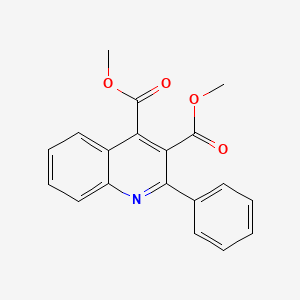
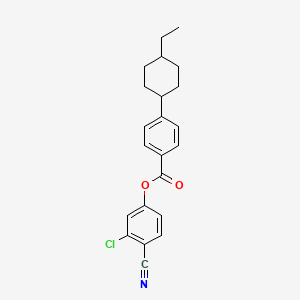
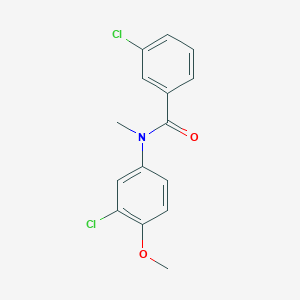
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
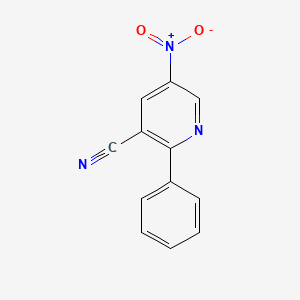

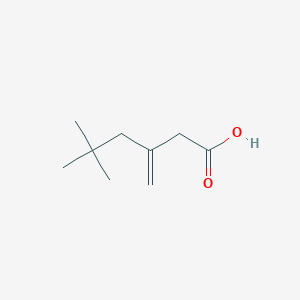
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)


![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)

